molecular formula C4H4BrNO B1312588 5-(Bromomethyl)isoxazole CAS No. 69735-35-9

5-(Bromomethyl)isoxazole

Cat. No.: B1312588
CAS No.: 69735-35-9
M. Wt: 161.98 g/mol
InChI Key: DKBISLDZVNXIFT-UHFFFAOYSA-N
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Description

5-(Bromomethyl)isoxazole is a chemical compound with the molecular formula C4H4BrNO . It has an average mass of 161.985 Da and a monoisotopic mass of 160.947617 Da . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered heterocyclic ring containing one nitrogen atom and one oxygen atom .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C4H4BrNO and an average mass of 161.985 Da . More detailed physical and chemical properties are not specified in the retrieved sources.

Scientific Research Applications

Synthesis and Functionalization

  • The synthesis of 5-fluoroalkyl-substituted isoxazoles from halogenoximes, including derivatives of 5-(bromomethyl)isoxazole, has been extensively studied. This process involves one-pot metal-free cycloadditions and regioselective reactions, yielding various functionalized isoxazoles used in pharmaceuticals and agrochemicals (Chalyk et al., 2019).
  • Research on dithia- and tetrathiacyclophanes incorporating isoxazole units, including this compound, demonstrates their potential in the synthesis of complex organic structures. The relative yields of these compounds depend on the nature of the mercaptomethyl compound used (Hatta et al., 1997).

Reactivity and Transformation

  • The generation and cycloaddition reactions of 4,5-dihydro-4,5-dimethylene-3-phenyl-isoxazole, an isoxazole analogue of ortho-quinodimethane, have been achieved from 4,5-bis(bromomethyl)-3-phenyl-isoxazole. This provides insights into the reactivity and potential applications of bromomethyl isoxazole derivatives in organic synthesis (Mitkidou & Stephanidou-Stephanatou, 1990).
  • Studies on the bromination of 3-aryl-5-methyl-isoxazole-4-carboxylate, including 3-aryl-5-bromomethyl-isoxazole-4-carboxylate, have provided important insights into the synthesis of isoxazole-fused heterocycles, showcasing the versatility of bromomethyl isoxazoles as precursors in organic synthesis (Roy et al., 2004).

Biological and Pharmaceutical Applications

  • Isoxazole derivatives, including those derived from this compound, have shown a broad spectrum of applications in medicinal chemistry, such as antimicrobial, anticancer, and anti-inflammatory activities. They are also used in agriculture as herbicides and insecticides, and in materials science as semiconductors and liquid crystals (Duc & Dung, 2021).
  • The continuous flow photochemical synthesis of isoxazole-5(4H)-ones, including those derived from this compound, has been investigated for their larvicidal activity on Aedes aegypti. This highlights the potential of bromomethyl isoxazole derivatives in the development of bioactive molecules (Sampaio et al., 2023).

Safety and Hazards

While specific safety and hazard information for 5-(Bromomethyl)isoxazole is not available in the retrieved sources, general safety measures for handling chemical substances include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with skin, eyes or clothing, avoiding ingestion and inhalation, and avoiding dust formation .

Future Directions

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . In view of their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies . This includes the development of alternate metal-free synthetic routes . The synthetic protocols reported provide detailed information of the protocols initiated from the metal-free solid phase and green synthetic processes . Furthermore, assembling all synthetic manipulations on one .

Properties

IUPAC Name

5-(bromomethyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNO/c5-3-4-1-2-6-7-4/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKBISLDZVNXIFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80434445
Record name 5-(Bromomethyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80434445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69735-35-9
Record name 5-(Bromomethyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80434445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(bromomethyl)-1,2-oxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 5-(bromomethyl)isoxazole derivatives interesting for medicinal chemistry research?

A: The this compound moiety serves as a versatile building block in organic synthesis. Its reactivity allows for the introduction of various substituents, facilitating the exploration of structure-activity relationships (SAR). Researchers have leveraged this feature to synthesize a range of compounds with potential biological activities, including those targeting excitatory amino acid receptors [] and tyrosinase activity [].

Q2: How does the structure of this compound-containing compounds influence their interaction with quisqualic acid receptors?

A: Research indicates that the spatial arrangement of functional groups within this compound derivatives plays a crucial role in their interaction with quisqualic acid receptors. For instance, (RS)-3-hydroxy-5-(bromomethyl)isoxazole-4-propionic acid (ABPA) demonstrates potent and selective interaction with these receptors, suggesting its structural similarity to the endogenous ligand, glutamic acid []. Further studies using X-ray crystallography and NMR spectroscopy revealed that the carboxylate groups in related compounds like 7-HPCA and 5-HPCA preferentially adopt equatorial positions, potentially mimicking the active conformation of glutamic acid at these receptors [].

Q3: Can you describe a novel synthetic approach involving this compound?

A: A recent study highlights a metal-free method for the regioselective synthesis of isoxazoles utilizing this compound as a key starting material []. This approach involves a 1,3-dipolar cycloaddition reaction between a nitrile oxide and propargyl bromide, leading to the formation of the desired isoxazole ring system []. This method offers advantages such as mild reaction conditions and the absence of potentially toxic metal catalysts.

Q4: What are the potential applications of phenylisoxazole-containing chalcone derivatives derived from this compound?

A: Research suggests that phenylisoxazole-containing chalcone derivatives synthesized from this compound show promising activity as tyrosinase agonists []. These compounds demonstrated the ability to promote melanin synthesis in B16 mouse cells, surpassing the activity of the positive control 8-methoxypsoralen (8-MOP) []. This finding highlights their potential for developing treatments for hypopigmentation disorders like vitiligo.

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